molecular formula C9H7F5O B1608789 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol CAS No. 25622-74-6

1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol

Cat. No. B1608789
CAS RN: 25622-74-6
M. Wt: 226.14 g/mol
InChI Key: QRHBGWMLUAGPNM-UHFFFAOYSA-N
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Description

The compound “1-(2,3,4,5,6-Pentafluorophenyl)-1H-pyrrole” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .


Chemical Reactions Analysis

There are investigations of ferricenium derivatives with weakly coordinating anions such as [B(C6F5)4]− or SbF6− . These systems were thoroughly investigated for their ground state electronic structures in both solution and solid states using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies as well as single crystal X-ray crystallography and electrochemical measurements .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of its constituent elements. For example, the boiling point, density, and pKa of “2-Methyl-1-(2,3,4,5,6-pentafluorophenyl)propan-1-amine” have been predicted .

properties

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-2-3(15)4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHBGWMLUAGPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402223
Record name 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol

CAS RN

25622-74-6
Record name 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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